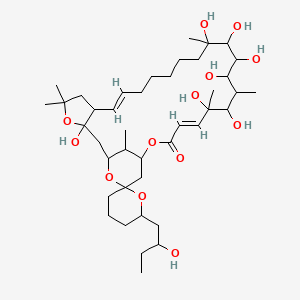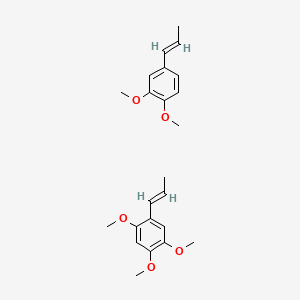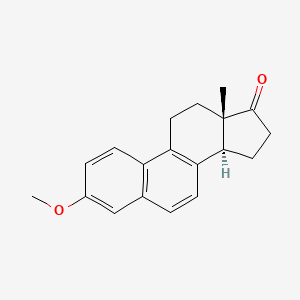
NK 154183A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4E,18E)-11,12,13,14,16,17,27a-heptahydroxy-6’-(2-hydroxybutyl)-2,2,11,15,17,28-hexamethyl-2,3,3’,3a,4’,5’,6,6’,7,8,9,10,11,12,13,14,15,16,17,22,23,26,27,27a-tetracosahydro-20H-spiro[22,26-methanofuro[2,3-h][1,5]dioxacyclohexacosine-24,2’-pyran]-20-one is a complex organic molecule with multiple hydroxyl groups and a spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the spiro structure and the introduction of hydroxyl groups. The synthetic route typically starts with simpler organic molecules, which undergo a series of reactions such as aldol condensation, cyclization, and hydroxylation. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its hydroxyl groups make it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Medicine: The compound’s structure may allow it to act as a drug candidate or a precursor for pharmaceuticals.
Industry: It could be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its interactions with other molecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The spiro structure may also play a role in its stability and reactivity. Molecular targets could include enzymes, receptors, or other proteins, with pathways involving signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4E,18E,20E)-7,9,11,12,13,14,15-Heptahydroxy-10-{[(2S,5R,6R)-5-hydroxy-6-methyltetrahydro-2H-pyran]}
- Other spiro compounds with multiple hydroxyl groups
Uniqueness
This compound’s uniqueness lies in its specific combination of hydroxyl groups and spiro structure, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
152986-47-5 |
|---|---|
Fórmula molecular |
C41H70O13 |
Peso molecular |
771 g/mol |
Nombre IUPAC |
(8E,22E)-3,15,16,17,18,20,21-heptahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one |
InChI |
InChI=1S/C41H70O13/c1-8-28(42)21-29-16-14-19-40(52-29)23-30-25(2)31(53-40)24-41(50)27(22-37(4,5)54-41)15-12-10-9-11-13-18-38(6,48)36(47)34(45)33(44)26(3)35(46)39(7,49)20-17-32(43)51-30/h12,15,17,20,25-31,33-36,42,44-50H,8-11,13-14,16,18-19,21-24H2,1-7H3/b15-12+,20-17+ |
Clave InChI |
ZACXIZMUUXGJHL-QTBZMJKBSA-N |
SMILES |
CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)C=CCCCCCC(C(C(C(C(C(C(C=CC(=O)O3)(C)O)O)C)O)O)O)(C)O)O)C)O |
SMILES isomérico |
CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)/C=C/CCCCCC(C(C(C(C(C(C(/C=C/C(=O)O3)(C)O)O)C)O)O)O)(C)O)O)C)O |
SMILES canónico |
CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)C=CCCCCCC(C(C(C(C(C(C(C=CC(=O)O3)(C)O)O)C)O)O)O)(C)O)O)C)O |
Sinónimos |
NK 154183A NK-154183A NK154183A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2Z,6Z,10Z,14Z,18Z)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-hydroxy-5-methoxybenzoic acid](/img/structure/B1233726.png)




![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B1233734.png)
![3-[(1S,3S,4S,5S,8R,11S,15E,17S,18S,22S,23S,29S)-5-(2-amino-2-oxoethyl)-4,22-bis(2-carboxyethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,28,30-pentazaheptacyclo[19.5.1.13,6.18,11.116,19.01,23.010,15]triaconta-6(30),9,15,19(28),20-pentaen-17-yl]propanoic acid](/img/structure/B1233735.png)
![N-[(1R,4S,7R,11S,14S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1233736.png)


